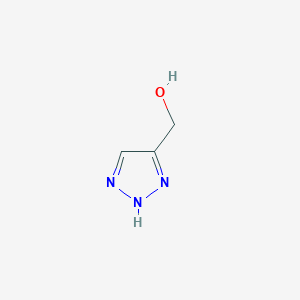

2h-1,2,3-Triazol-4-Ylmethanol

Description

Evolution and Significance of Triazole Scaffolds in Modern Organic Synthesis

Triazole scaffolds, existing as either 1,2,3-triazoles or 1,2,4-triazoles, are fundamental building blocks in organic synthesis. frontiersin.orgtandfonline.com Their significance stems from the unique properties of the triazole ring, which is aromatic and possesses a considerable dipole moment. mdpi.com This structure is not found in nature, but its synthetic accessibility and stability have made it a privileged scaffold in various scientific fields. acs.org

The triazole nucleus is a key component in a multitude of pharmacologically active agents, demonstrating a wide array of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. bohrium.comnih.govfrontiersin.org The ability of the three nitrogen atoms to engage in hydrogen bonding and other non-covalent interactions allows triazole-containing molecules to effectively bind with enzymes and biological receptors. researchgate.net This has led to the development of numerous successful drugs, such as the antifungals fluconazole (B54011) and itraconazole. nih.govfrontiersin.org Beyond medicine, triazole derivatives are integral to materials science, agrochemicals, and organocatalysis. frontiersin.org The continuous development of synthetic methods to create diverse triazole derivatives ensures their ongoing importance in the creation of novel functional molecules. acs.orgfrontiersin.org

Historical Development of Triazole Synthesis Methodologies

The synthesis of the 1,2,3-triazole ring has evolved significantly over time. The most foundational method is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. acs.orgmdpi.com First developed in the 1960s, this thermal reaction typically requires high temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which limits its efficiency and requires tedious purification. mdpi.com

A paradigm shift occurred in the early 2000s with the independent discovery by Sharpless and Meldal of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.com This reaction, which has become the flagship example of "click chemistry," overcomes the limitations of the thermal Huisgen cycloaddition. researchgate.net The CuAAC is highly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer with high yields under mild, often aqueous, conditions. mdpi.com This breakthrough dramatically expanded the accessibility and application of 1,2,3-triazoles. Alongside the CuAAC, various other metal-catalyzed (e.g., using Ruthenium for 1,5-regioisomers) and metal-free synthetic strategies have been developed, providing chemists with a robust toolbox to access a wide diversity of triazole structures. acs.orgmdpi.comresearchgate.net For the 1,2,4-triazole (B32235) isomer, classical methods like the Pellizzari reaction, established in 1894, remain relevant. mdpi.comresearchgate.net

Positioning of 2H-1,2,3-Triazol-4-ylmethanol as a Versatile Building Block in Chemical Research

This compound is a valuable building block in organic synthesis, primarily due to its distinct structural features. biosynth.comcymitquimica.com As a 2H-tautomer of the 1,2,3-triazole, it exists in a specific isomeric form that influences its reactivity and interactions. mdpi.com The key to its versatility lies in the hydroxymethyl (-CH2OH) group attached at the 4-position of the triazole ring. cymitquimica.com

This primary alcohol functionality serves as a convenient handle for a variety of chemical modifications. It can be readily oxidized to form the corresponding aldehyde (2H-1,2,3-triazole-4-carbaldehyde) or carboxylic acid, or it can undergo substitution reactions. These transformations allow for the straightforward incorporation of the triazole moiety into larger, more complex molecular frameworks. The compound serves as a precursor for the synthesis of a range of triazole derivatives used in the development of pharmaceuticals and pesticides. biosynth.com For instance, derivatives of this scaffold have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. biosynth.comchemenu.com The combination of a stable, biologically relevant heterocyclic core and a reactive functional group makes this compound an essential component in the construction of novel chemical entities for diverse research applications. cymitquimica.comchemshuttle.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 84440-19-7 | biosynth.comechemi.comchemnet.com |

| Molecular Formula | C3H5N3O | biosynth.comechemi.comnih.gov |

| Molecular Weight | 99.09 g/mol | biosynth.comechemi.com |

| SMILES | C1=NNN=C1CO | biosynth.com |

| Synonyms | 2H-1,2,3-triazole-4-methanol, 4-Hydroxymethyl triazole | biosynth.comechemi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2H-triazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c7-2-3-1-4-6-5-3/h1,7H,2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADYBXHYXPEGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291693 | |

| Record name | 1h-1,2,3-triazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84440-19-7 | |

| Record name | 84440-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-1,2,3-triazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2h 1,2,3 Triazol 4 Ylmethanol and Its Analogues

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches to 1,2,3-Triazole Systems

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," offering a powerful and reliable method for the construction of 1,2,3-triazole rings. springerprofessional.de This reaction is celebrated for its high efficiency, mild reaction conditions, and exceptional regioselectivity. springerprofessional.de

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazol-4-ylmethanol Analogues

The CuAAC reaction provides a highly regioselective pathway to 1,4-disubstituted 1,2,3-triazoles. researchgate.net This specificity arises from the copper-catalyzed reaction between a terminal alkyne and an azide (B81097), which overwhelmingly favors the formation of the 1,4-isomer over the 1,5-isomer that can be formed under thermal conditions. frontiersin.orgnih.gov The synthesis of 1,4-disubstituted 1,2,3-triazol-4-ylmethanol analogues often involves the reaction of propargyl alcohol or its derivatives with various organic azides in the presence of a copper(I) catalyst.

For instance, new 1,4-disubstituted 1,2,3-triazoles have been generated through the CuAAC reaction between ethyl 2-azidoacetate and terminal acetylenes derived from natural products like carvacrol, eugenol, isovanillin, thymol, and vanillin, with product yields ranging from 50% to 80%. nih.govscielo.brscielo.br The versatility of this method allows for the incorporation of a wide array of functional groups, leading to a diverse library of triazolylmethanol analogues. The reaction is typically carried out using a copper(II) source, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), in conjunction with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nsf.gov

| Alkyne Reactant | Azide Reactant | Catalyst System | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| Terminal acetylenes from natural products (e.g., eugenol, vanillin) | Ethyl 2-azidoacetate | Cu(I) | 1,4-disubstituted 1,2,3-triazoles | 50-80% | nih.govscielo.brscielo.br |

| (R)-carvone terminal alkyne derivative | Various azides | CuSO₄·5H₂O / Sodium ascorbate | 1,4-disubstituted 1,2,3-triazoles | Not specified | nsf.gov |

Optimization of Ligand Systems and Copper Catalysts for Triazolylmethanol Formation

The efficiency and rate of the CuAAC reaction can be significantly enhanced through the use of ancillary ligands that stabilize the copper(I) oxidation state and facilitate the catalytic cycle. researchgate.net A variety of ligand systems have been developed and optimized for this purpose. Tripodal amine ligands, such as tris(triazolylmethyl)amines, have been widely used to accelerate the CuAAC reaction. nih.gov Research has shown that factors like the chelate arm length, donor groups (e.g., triazolyl, pyridyl, phenyl), and steric hindrance of these ligands play a critical role in their catalytic activity. nih.gov For example, reducing the chelate arm length to five atoms or decreasing steric hindrance can significantly increase the reactivity of the Cu(I) complexes. nih.gov

The choice of copper source and ligand can be tailored to the specific reaction conditions. nih.gov For instance, under "strong-donor conditions" with solvents like DMSO or DMF, certain ligands might be inhibitory, whereas under "weak-donor conditions" like in aqueous media, weaker ligands are often more effective. nih.gov Pyridinyl-triazole ligand systems have also been identified as superior for CuAAC reactions, allowing for low catalyst loadings and short reaction times. researchgate.net Mechanistic studies using techniques like electrospray ionization mass spectrometry (ESI-MS) have identified key intermediates, such as di- and tri-copper(I) acetylides, providing insights into the reaction mechanism and aiding in catalyst optimization. tdl.org

| Ligand Type | Key Optimization Factors | Effect on Reaction | Reference |

|---|---|---|---|

| Tripodal Amines (e.g., tris(triazolylmethyl)amines) | Chelate arm length, donor groups, steric hindrance | Accelerates reaction; reactivity influenced by structural modifications | nih.gov |

| Pyridinyl-triazole systems | Coordination to Cu(I) | Allows for low catalyst loadings and short reaction times | researchgate.net |

| Benzimidazole-based ligands | Binding affinity for Cu(I) | Superior under low catalyst loading and high substrate concentration | nih.gov |

Implementation of Green Chemistry Principles in CuAAC for 2H-1,2,3-Triazol-4-ylmethanol Precursors

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, and the CuAAC reaction is no exception. rsc.org The principles of green chemistry are being increasingly applied to the synthesis of 1,2,3-triazoles, focusing on the use of sustainable solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.comresearchgate.net

Microwave-Assisted Synthesis in 1,3-Dipolar Cycloaddition for Triazolylmethanol Analogues

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, particularly for 1,3-dipolar cycloaddition reactions. semanticscholar.org The application of microwave technology to the synthesis of triazolylmethanol analogues can dramatically reduce reaction times, often from hours to minutes, while also improving product yields. chempap.orgnih.gov

This non-conventional energy source has been successfully employed for the synthesis of various substituted 1,2,3-triazoles. researchgate.net For example, the synthesis of substituted 9-(1,2,3-triazolyl)acridines via 1,3-cycloaddition was achieved in a short time with appreciable yields under microwave irradiation, whereas conventional methods required significantly longer reaction times. chempap.org Similarly, the synthesis of 1,2,3-triazole acyclonucleoside analogues was completed in just one minute with a 93% yield using microwave assistance, compared to three hours with traditional heating. nih.gov This rapid and efficient methodology is highly advantageous for the high-throughput synthesis of compound libraries for screening purposes. nih.gov

| Product | Conventional Method Time | Microwave-Assisted Time | Yield | Reference |

|---|---|---|---|---|

| Substituted 9-(1,2,3-triazolyl)acridines | 16-100 hours | 30 minutes | Appreciable | chempap.org |

| 1,2,3-triazole acyclonucleoside analogues | 3 hours | 1 minute | 93% | nih.gov |

| 1H-phenanthro[9,10-d] tdl.orgchempap.orgrsc.orgtriazole | Much longer | 45 seconds | 62% | nih.gov |

Alternative Synthetic Routes to this compound and Structural Isomers

While CuAAC is the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles, alternative strategies have been developed to access different substitution patterns or to avoid the use of copper catalysts.

Domino Azide Cycloaddition and Denitration Strategies

An elegant, catalyst-free approach for the synthesis of 1,2,3-triazole derivatives involves a domino [3+2] azide cycloaddition and denitration reaction sequence. rsc.org This method utilizes Baylis–Hillman adducts derived from nitroolefins, which react with sodium azide to smoothly afford the corresponding 1,2,3-triazole derivatives in excellent yields. rsc.org This strategy provides a valuable alternative to metal-catalyzed methods and expands the scope of accessible triazole structures.

Rearrangement Reactions for the Formation of 2H-1,2,3-Triazole Cores

Rearrangement reactions provide powerful pathways for the synthesis of heterocyclic compounds, including the 2H-1,2,3-triazole core. Among these, the Dimroth rearrangement is a notable process for the interconversion of N-substituted heterocyclic systems. wikipedia.orgrsc.org

The Dimroth rearrangement is a translocation of endocyclic and exocyclic heteroatoms within a heterocyclic ring, first discovered by Otto Dimroth in 1909. wikipedia.org In the context of 1,2,3-triazoles, this reaction typically involves the isomerization of a 1-substituted-1H-1,2,3-triazole to a 2-substituted-2H-1,2,3-triazole, often proceeding through a ring-opening, ring-closing (RORC) mechanism. rsc.org The process is generally initiated by protonation or catalysis, leading to the opening of the triazole ring to form a diazo intermediate. Subsequent rotation and ring closure result in the thermodynamically more stable isomer. wikipedia.orgbeilstein-journals.org

This rearrangement has been effectively utilized in the synthesis of various nitrogen-rich heterocyclic compounds. For instance, a strategy employing a heat or acid-catalyzed Dimroth rearrangement of 4-amino-5-nitro-1,2,3-2H-triazole has been used to generate different types of nitrogen-rich energetic materials. rsc.org The accepted mechanism for this type of transformation involves protonation, ring opening to an intermediate, tautomerization via a hydrogen shift, subsequent ring closure, and deprotonation to yield the rearranged product. beilstein-journals.orgnih.gov While the classic Dimroth rearrangement often involves other heterocycles, its principles are applied to triazole chemistry to achieve specific substitution patterns that might be inaccessible through direct synthesis. nih.govnih.gov

Development of Multi-component Reactions for Triazole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, have emerged as highly efficient tools for constructing complex molecular architectures like 1,2,3-triazole scaffolds. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov

A significant breakthrough in this area was the development of a one-pot, three-component synthesis for 2-hydroxymethyl-2H-1,2,3-triazoles. frontiersin.org This copper-catalyzed cycloaddition reaction utilizes a terminal alkyne, sodium azide (NaN₃), and formaldehyde. The reaction proceeds at room temperature in a 1,4-dioxane (B91453) solvent with acetic acid, yielding the desired N2-hydroxymethylated triazoles in good to excellent yields (67-95%). frontiersin.org This method is noted for its broad substrate scope and high tolerance for various functional groups. frontiersin.org

Other MCRs, such as the Ugi and Passerini reactions, are also instrumental in heterocyclic synthesis. researchgate.netorganic-chemistry.org The Ugi-azide reaction, a variation of the classic Ugi MCR, replaces the carboxylic acid component with hydrazoic acid (HN₃) and is a primary method for synthesizing 1,5-disubstituted tetrazoles. mdpi.com This strategy has been extended to incorporate triazole-containing components; for example, 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde has been used as the aldehyde component in a Ugi-azide reaction to create novel tetrazole-triazole bis-heterocycles. mdpi.com Similarly, the azide-alkyne 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," can be performed as an MCR by generating the organic azide in situ from a corresponding benzyl (B1604629) halide and sodium azide, which then reacts with a terminal alkyne. nih.gov These MCR approaches provide versatile and efficient pathways to densely functionalized triazole scaffolds. nih.govnih.gov

Table 1: Examples of Multi-component Reactions for Triazole Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Three-component Cycloaddition | Terminal alkyne, NaN₃, Formaldehyde | Cu catalyst, Acetic acid, 1,4-Dioxane, RT | 2-Hydroxymethyl-2H-1,2,3-triazoles | 67-95 | frontiersin.org |

| Three-component Cycloaddition | Unactivated terminal alkynes, Allyl carbonate, Trimethylsilyl (B98337) azide | Pd(0)-Cu(I) bimetallic catalysis | 2-Allyl-substituted-1,2,3-triazoles | 56-75 | frontiersin.orgorganic-chemistry.org |

| Ugi-Azide Reaction | 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde, Amine, Isocyanide, NaN₃ | Ethanol, RT | Tetrazole-triazole bis-heterocycles | ~59 | mdpi.com |

| Biginelli Reaction | Aldehyde-triazole, Ethyl acetoacetate, Urea | Ce(OTf)₃ | 1,2,3-Triazole derivatives of dihydropyrimidinones | 80-87 | nih.gov |

Stereoselective Synthesis of Hydroxyalkyl-1,2,3-Triazoles, including this compound Analogues

The demand for enantiomerically pure compounds has driven the development of stereoselective synthetic methods for producing chiral hydroxyalkyl-1,2,3-triazoles. These methods are crucial for applications where specific stereoisomers exhibit desired activities. Catalytic asymmetric synthesis provides an efficient route to these chiral molecules. researchgate.net

One approach involves the cycloaddition of readily available individual diastereomers of azidoalcohols with alkynes. For instance, a series of hydroxyalkyl-1,2,3-triazoles containing a cyclooctane (B165968) core was synthesized from diastereomeric azidoalcohols and phenylacetylene. mdpi.com This strategy relies on a pre-existing stereocenter in one of the starting materials to direct the stereochemical outcome.

More advanced methods utilize chiral catalysts to induce enantioselectivity in the triazole-forming reaction. Highly enantioselective asymmetric copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been developed for synthesizing triazoles bearing a tertiary alcohol functional group. acs.org For example, the reaction between azides and highly functionalized tertiary alcohols containing an ethynyl (B1212043) group can be catalyzed by a copper(I) chloride complex with a PyBOX-phosphonate ligand, achieving high enantiomeric excesses (87–99% ee). acs.org Forty-four chiral triazole derivatives have been prepared via asymmetric synthesis and characterized using various spectroscopic techniques. nih.gov In some cases, the resulting enantiomers demonstrated significantly different biological activities, underscoring the importance of stereochemical control. nih.gov These strategies represent powerful tools for accessing optically active hydroxyalkyl-1,2,3-triazoles. researchgate.net

Strategic Derivatization of the this compound Core

The this compound core serves as a versatile scaffold for further chemical modification. Strategic derivatization can be performed at two primary sites: the hydroxymethyl group and the triazole ring itself.

The hydroxymethyl group at the C4 position of the triazole ring is a primary alcohol, making it amenable to a wide range of standard functional group transformations. These modifications are crucial for modulating the physicochemical properties of the molecule and for introducing new functionalities for further coupling reactions.

Common transformations include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (4-formyl-2H-1,2,3-triazole) or further to the carboxylic acid (2H-1,2,3-triazole-4-carboxylic acid). These transformations introduce valuable carbonyl functionalities.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can form ethers, such as benzyloxy derivatives. rsc.org For example, ethyl 5-hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate has been converted to its corresponding ethyl 5-(benzyloxy)-2-methyl-2H-1,2,3-triazole-4-carboxylate. rsc.org

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Halogenation: The hydroxyl group can be replaced with a halogen (e.g., chlorine) to create a more reactive handle for nucleophilic substitution reactions. biosynth.com

These transformations allow for the synthesis of a diverse array of derivatives from the parent this compound molecule.

The 1,2,3-triazole ring itself offers multiple positions for substitution, allowing for the creation of a vast chemical space. The synthesis of N2-substituted regioisomers is a key challenge, as many common methods, like the CuAAC reaction, selectively produce 1,4-disubstituted isomers. scielo.br

Strategies for achieving N2-substitution often involve post-cycloaddition functionalization or the use of specific reaction conditions that favor the N2 isomer. scielo.br Alkylation of an NH-1,2,3-triazole precursor often yields a mixture of N1 and N2 isomers, with the ratio depending on the alkylating agent, base, and solvent used. nih.gov For instance, screening of alkylation conditions for 5-aryl-4-trifluoroacetyltriazoles revealed that using sodium carbonate as the base in DMF preferentially yields the 2-substituted triazoles. nih.gov

Direct arylation at the N2 position can be achieved through methods like the Chan-Lam coupling with boronic acids or SNAr reactions with activated aryl halides, which can lead to the regiospecific formation of 2-aryltriazoles. nih.gov Furthermore, multi-component reactions can be designed to directly install substituents at various positions on the ring. For example, a t-BuOK promoted intermolecular cycloaddition of tosylhydrazones with nitriles provides 4,5-diaryl-2H-1,2,3-triazoles in very good yields. organic-chemistry.org These methods, combined with transformations of the C4-hydroxymethyl group, provide comprehensive control over the derivatization of the this compound core.

Table 2: Selected Methods for N2-Substitution of the 1,2,3-Triazole Ring

| Method | Reagents | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Alkylation | 5-Aryl-4-trifluoroacetyltriazole, Alkyl halide | Na₂CO₃, DMF | 2-Alkyl-5-aryl-4-trifluoroacetyltriazole | Preferential for N2 | nih.gov |

| Chan-Lam Arylation | 5-Aryl-4-trifluoroacetyltriazole, Boronic acid | Copper catalyst | 2-Aryl-5-aryl-4-trifluoroacetyltriazole | Single N2 isomer | nih.gov |

| SNAr Reaction | 5-Aryl-4-trifluoroacetyltriazole, Activated aryl halide | Base | 2-Aryl-5-aryl-4-trifluoroacetyltriazole | Regiospecific for N2 | nih.gov |

| Cycloaddition | Tosylhydrazone, Nitrile | t-BuOK, Xylene | 4,5-Diaryl-2H-1,2,3-triazole | N/A | organic-chemistry.org |

Reactivity and Mechanistic Investigations Involving 2h 1,2,3 Triazol 4 Ylmethanol Systems

Detailed Mechanistic Studies of Cycloaddition Reactions Leading to Triazolylmethanols

The synthesis of 1,2,3-triazole rings is most prominently achieved through the Huisgen 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. frontiersin.org While the thermal reaction often leads to a mixture of 1,4- and 1,5-disubstituted regioisomers, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. researchgate.netresearchgate.net

The mechanism of the CuAAC reaction is proposed to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing ring before undergoing reductive elimination to yield the triazole product and regenerate the Cu(I) catalyst. nih.gov This catalytic cycle ensures high yields and specificity.

A particularly efficient, one-pot, three-component synthesis has been developed for producing N-substituted (hydroxymethyl)-2H-1,2,3-triazoles. This method involves the Cu-catalyzed reaction of a terminal alkyne, sodium azide (NaN₃), and formaldehyde. frontiersin.orgnih.gov This approach is notable for its operational simplicity and high functional group tolerance, providing the desired triazolylmethanol derivatives in good to excellent yields. frontiersin.orgnih.gov Theoretical studies based on Molecular Electron Density Theory (MEDT) have been employed to analyze the high polar character and low activation energy of such [3+2] cycloaddition reactions, providing deep insight into the reaction pathways. mdpi.com

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide, Propargyl Alcohol | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | High regioselectivity for 1,4-isomer; Mild conditions; High yields. | researchgate.net |

| One-Pot Three-Component Reaction | Terminal Alkyne, Sodium Azide, Formaldehyde | Cu(I) catalyst, Acetic Acid, 1,4-Dioxane (B91453) | Direct formation of N-hydroxymethyl-1,2,3-triazoles; High atom economy. | frontiersin.orgnih.gov |

| Multi-step Synthesis | Azide, Alkyne with protected hydroxyl group, followed by deprotection | Cu(I) catalyst; Standard protection/deprotection chemistry | Allows for functionalization prior to revealing the hydroxyl group. | nih.gov |

Examination of 2H-1,2,3-Triazol-4-ylmethanol as a Ligand in Homogeneous and Heterogeneous Catalysis

The 1,2,3-triazole ring, with its nitrogen atoms, is an effective metal-coordinating entity, making triazolylmethanol derivatives valuable ligands in catalysis. researchgate.net A prominent class of these ligands are the C₃-symmetric tris(1,2,3-triazol-4-yl)methanols, often abbreviated as TTM ligands. semanticscholar.orgrsc.org These tripodal ligands are constructed modularly through a one-pot triple [3+2] cycloaddition and have been successfully employed in transition metal-mediated reactions. semanticscholar.orgnih.gov

In homogeneous catalysis, TTM ligands, in combination with metals like copper, form highly active catalysts for reactions such as the Huisgen 1,3-dipolar cycloaddition itself. semanticscholar.org For instance, derivatives like (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol (MBHTM) have been shown to dramatically enhance the rate of CuAAC reactions at low catalyst loadings. researchgate.net

The versatility of these ligands extends to heterogeneous catalysis, where they can be immobilized on solid supports. TTM ligands have been successfully anchored to polystyrene and magnetic nanoparticles, creating robust and recyclable catalysts that retain high activity. semanticscholar.orgrsc.orgnih.gov This heterogenization facilitates catalyst separation and reuse, aligning with the principles of green chemistry.

| Ligand System | Catalyst Type | Metal Center | Catalyzed Reaction | Reference |

|---|---|---|---|---|

| Tris(1,2,3-triazol-4-yl)methanols (TTM) | Homogeneous | Copper(I) | Azide-Alkyne Cycloaddition (CuAAC) | semanticscholar.org |

| Polystyrene-supported TTM | Heterogeneous | Transition Metals | Various organic transformations | rsc.orgnih.gov |

| Magnetic nanoparticle-supported TTM | Heterogeneous | Transition Metals | Various organic transformations | rsc.orgnih.gov |

| (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol (MBHTM) | Homogeneous | Copper(II) | Rate acceleration of CuAAC reactions | researchgate.net |

Reaction Pathways and Transformations of the this compound Moiety

The 1,2,3-triazole ring is known for its high degree of stability, being resistant to hydrolysis, oxidative and reductive conditions, and enzymatic degradation. researchgate.net This chemical robustness makes it an excellent scaffold in medicinal chemistry and materials science. However, under specific conditions, the triazole moiety can undergo transformations.

For instance, the triazole ring in certain derivatives can be reduced to form dihydrotriazoles using catalytic hydrogenation. While the core ring is generally inert to electrophilic aromatic substitution, substituents attached to the triazole, such as a phenyl group, can undergo reactions like nitration or halogenation without affecting the triazole core. The triazole ring can also participate in radical transformations, such as C-H amination when coupled with other molecules like tetrahydrofuran (B95107) (THF) under oxidative conditions. researchgate.net These transformations, while not always common, highlight the potential for modifying the core heterocyclic structure when required.

Chemical Reactivity of the Hydroxyl Group in this compound Derivatives

The hydroxymethyl group at the C4 position of the triazole ring is a key site for chemical derivatization. It undergoes typical alcohol reactions, allowing for the introduction of a wide array of functional groups.

Oxidation: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid. Reagents such as potassium permanganate (B83412) or chromium trioxide are effective for these transformations, yielding 2H-1,2,3-triazol-4-carbaldehyde or 2H-1,2,3-triazol-4-carboxylic acid, respectively. The resulting aldehydes can be further confirmed by reduction back to the alcohol using agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net

Esterification and Etherification: The hydroxyl group can be converted into esters and ethers through standard synthetic protocols. For example, reaction with acyl chlorides or anhydrides yields the corresponding esters, such as (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate. researchgate.net Etherification can also be achieved, for instance, through propargylation to introduce a second alkyne functionality, which can then be used for subsequent click reactions to form bis-triazoles. nih.gov

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Oxidation to Aldehyde | Mild oxidizing agents (e.g., PCC) | 2H-1,2,3-Triazol-4-carbaldehyde | |

| Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | 2H-1,2,3-Triazol-4-carboxylic acid | |

| Esterification | Acyl chloride or anhydride (B1165640) (e.g., Benzoyl chloride) | (2H-1,2,3-Triazol-4-yl)methyl ester | researchgate.net |

| Etherification (Propargylation) | Propargyl bromide | 4-((Prop-2-yn-1-yloxy)methyl)-2H-1,2,3-triazole | nih.gov |

Advanced Analytical and Structural Characterization of 2h 1,2,3 Triazol 4 Ylmethanol and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are essential for elucidating the molecular architecture of triazolylmethanols. These techniques probe the interaction of molecules with electromagnetic radiation, offering detailed insights into atomic connectivity, the presence of functional groups, and the molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are fundamental in the characterization of 2H-1,2,3-triazol-4-ylmethanol and its derivatives, providing precise details about the chemical environments of hydrogen and carbon atoms. rsc.orgnih.gov

In the ¹H NMR spectrum of a derivative, (2-phenyl-2H-1,2,3-triazol-4-yl)methanol, the methylene (B1212753) protons adjacent to the hydroxyl group show signals around 4.7 ppm, while the aromatic protons appear between 7.3 and 7.9 ppm. For other substituted triazoles, the proton on the triazole ring itself can be observed. rsc.org The integration of these signals helps in quantifying the number of protons in each specific chemical environment.

¹³C NMR spectroscopy provides complementary information about the carbon framework. For (2-phenyl-2H-1,2,3-triazol-4-yl)methanol, the methanol (B129727) carbon is confirmed by a signal at approximately 59.5 ppm. The chemical shifts of the carbon atoms within the triazole ring are also identifiable, providing further structural confirmation. nih.gov In various derivatives, the chemical shifts will change based on the electronic effects of the substituents, allowing for detailed structural mapping. rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 2-Aryl-2H-1,2,3-triazol-4-ylmethanol Derivative

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~4.7 | -CH₂- (methylene protons) |

| ¹H | 7.3 - 7.9 | Aromatic protons |

| ¹³C | ~59.5 | -CH₂OH (methanol carbon) |

| ¹³C | 120 - 150 | Aromatic and Triazole ring carbons |

Note: Data is based on (2-phenyl-2H-1,2,3-triazol-4-yl)methanol. Chemical shifts can vary with different solvents and substituents.

Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrations of chemical bonds.

The IR spectrum of a 2-substituted-2H-1,2,3-triazol-4-ylmethanol will exhibit characteristic absorption bands. A prominent band for the hydroxyl group (O-H stretch) is typically observed around 3450 cm⁻¹. Vibrations corresponding to the triazole ring and aromatic C-H stretching are also present. Specifically, the C-H aromatic vibrations for a 1,2,4-triazole (B32235) have been noted at 3097 and 3032 cm⁻¹. researchgate.net The N-H stretching of the triazole ring itself can be seen at 3126 cm⁻¹, and C=C aromatic stretching vibrations appear between 1529 and 1483 cm⁻¹. researchgate.net These spectral fingerprints are invaluable for confirming the presence of key functional groups. A detailed vibrational assignment for the parent 1,2,3-triazole has also been reported. rsc.org

Table 2: Key IR Absorption Bands for a Substituted this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch | ~3450 |

| C-H stretch (aromatic) | 3032 - 3097 |

| N-H stretch (triazole ring) | ~3126 |

| C=C stretch (aromatic) | 1483 - 1529 |

Note: Frequencies are based on representative triazole derivatives and can vary. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the molecular weight and, consequently, the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) with high precision.

For derivatives of this compound, HRMS is used to confirm their elemental composition. For example, the calculated m/z for a specific thiazolo[4,5-d] nih.govresearchgate.nettriazole derivative was found to be 293.0525 ([M+H]⁺), which closely matched the experimentally observed value of 293.0525. rsc.org Similarly, for another derivative, the calculated [M+Na]⁺ was 230.0700, and the found value was 230.0699. rsc.org This high degree of accuracy provides strong evidence for the proposed molecular formula and helps to distinguish between compounds with similar nominal masses.

X-ray Crystallography for Determining Molecular and Crystal Structures of Triazolylmethanols

X-ray crystallography provides the most definitive structural information for crystalline solids, detailing bond lengths, bond angles, and the three-dimensional arrangement of atoms. This technique also reveals intermolecular interactions, such as hydrogen bonding, which influence the crystal packing.

The crystal structures of several derivatives of this compound have been determined. For instance, the crystal structure of (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol has been reported, providing precise data on its molecular geometry. researchgate.net In another study, the structure of (4R)-4-(2-allyl-2H-1,2,3-triazol-4-yl)-1,2-O-isopropylidene-l-threose was unequivocally confirmed by X-ray crystallography, which also revealed chains of hydrogen-bonded molecules. nih.gov The structures of numerous other complex triazole derivatives have also been confirmed using this method. nih.govresearchgate.net

Elemental Analysis for Empirical Formula Validation and Purity Assessment

Elemental analysis determines the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to validate the empirical formula and assess the purity of the sample.

For novel synthesized triazole derivatives, elemental analysis is a standard characterization technique. For example, for a synthesized compound with the formula C₂₈H₂₂ClFN₆S, the calculated elemental composition was C, 63.57%; H, 4.19%; N, 15.89%. The found values were C, 63.70%; H, 4.14%; N, 15.99%, showing close agreement and confirming the compound's identity and purity. nih.gov This method is routinely used alongside spectroscopic and crystallographic data to provide a complete characterization of new chemical entities.

Table 3: Theoretical Elemental Composition of this compound (C₃H₅N₃O)

| Element | Symbol | Percentage (%) |

|---|---|---|

| Carbon | C | 36.36 |

| Hydrogen | H | 5.09 |

| Nitrogen | N | 42.41 |

| Oxygen | O | 16.14 |

Note: This table presents the theoretical percentages for the parent compound.

Applications and Research Trajectories of 2h 1,2,3 Triazol 4 Ylmethanol in Chemical Sciences

Applications in Medicinal Chemistry and Drug Discovery

The 1,2,3-triazole ring, a core component of 2H-1,2,3-triazol-4-ylmethanol, is a bioisostere for amide, ester, and carboxyl groups, offering advantages such as low toxicity and resistance to metabolic degradation. This has spurred extensive research into its use for developing new therapeutic agents.

The synthesis of this compound and its derivatives is often achieved through "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. This method is highly efficient and allows for the creation of a diverse library of compounds. Researchers have successfully synthesized various analogues by incorporating different pharmacophores to the triazole core, aiming to enhance their biological activity. For instance, novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles have been synthesized, demonstrating the versatility of the triazole scaffold in creating complex heterocyclic systems. The stability of the 1,2,3-triazole ring under various conditions, including acidic or basic hydrolysis and oxidative or reductive environments, makes it an ideal linker for connecting different bioactive molecules.

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in various diseases.

α-glycosidase: While specific data on this compound is not detailed, the broader class of 1,2,3-triazoles has shown potential as α-glycosidase inhibitors, which are important in the management of diabetes.

Carbonic Anhydrase: Certain 1,2,3-triazole-incorporated benzenesulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. Some of these compounds showed weak inhibition against hCA I and hCA IV, while others displayed potent, low nanomolar inhibition against hCA II. Inhibition of carbonic anhydrase is a therapeutic strategy for conditions like glaucoma and edema.

Acetylcholinesterase (AChE): The 1,2,3-triazole scaffold is a key component in the design of acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. For example, coumarin-tethered 1,2,3-triazole derivatives have been synthesized and shown to have significant AChE inhibitory potential, with some compounds exhibiting IC50 values in the low micromolar range. Similarly, benzofuran-based 1,2,4-triazole (B32235) derivatives have demonstrated potent AChE inhibition, with one compound having an IC50 value of 0.55 µM.

mPGES-1: Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway and a target for anti-inflammatory drugs. Triazole-phenyl derivatives have been shown to inhibit mPGES-1 mRNA levels in macrophage cells, suggesting their potential as anti-inflammatory agents with a safer profile than traditional NSAIDs.

Table 1: Enzyme Inhibition by this compound Analogues

| Enzyme | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Acetylcholinesterase | Coumarin-tethered 1,2,3-triazoles | IC50 values in the low micromolar range. | |

| Acetylcholinesterase | Benzofuran-based 1,2,4-triazoles | Potent inhibition with an IC50 of 0.55 µM for one derivative. | |

| Carbonic Anhydrase | 1,2,3-Triazole-incorporated benzenesulfonamides | Low nanomolar inhibition against hCA II isoform. | |

| mPGES-1 | Triazole-phenyl derivatives | Inhibition of mPGES-1 mRNA levels in macrophage cells. |

The 1,2,3-triazole nucleus has been a focus in the development of new antiparasitic agents.

Trypanosoma cruzi: This parasite is the causative agent of Chagas disease. Several 1,2,3-triazole analogues have demonstrated potent activity against T. cruzi. For example, certain derivatives showed IC50 values in the low micromolar range against trypomastigotes, the infective stage of the parasite. The mechanism of action for some of these compounds is believed to involve the inhibition of key parasitic enzymes like cruzain or sterol 14α-demethylase.

Leishmania species: Leishmaniasis is another parasitic disease where triazole derivatives have shown promise. Studies have reported 1,4-disubstituted-1,2,3-triazole compounds with IC50 values below 10 μM against Leishmania amazonensis promastigotes. Methoxylated cinnamides containing a 1,2,3-triazole fragment have also been synthesized and shown to have antileishmanial activity against Leishmania braziliensis.

Table 2: Antiparasitic Activity of this compound Derivatives

| Parasite | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Trypanosoma cruzi | 1,2,3-Triazole analogues | Potent activity against trypomastigotes with low micromolar IC50 values. | |

| Leishmania amazonensis | 1,4-Disubstituted-1,2,3-triazoles | IC50 values below 10 μM against promastigotes. | |

| Leishmania braziliensis | Methoxylated cinnamides with 1,2,3-triazole | Demonstrated antileishmanial activity. |

The development of novel anticancer agents is a significant area of research for triazole-containing compounds. A series of 1,2,3-triazole/1,2,4-oxadiazole hybrids were designed as dual inhibitors of EGFR and VEGFR-2, key targets in cancer therapy. Many of these compounds exhibited significant antiproliferative activity against various human cancer cell lines, with GI50 values in the nanomolar range. For example, certain derivatives were more potent than the reference drug Erlotinib. The apoptotic activity of some of these compounds was confirmed, showing they can induce programmed cell death in cancer cells.

Triazole derivatives have been investigated for their potential to combat various viral infections.

SARS-CoV-2 Main Protease Inhibitors: The 1,2,3-triazole scaffold has been utilized in the design of inhibitors for the main protease of SARS-CoV-2, a critical enzyme for viral replication.

Other Viruses: The broader class of triazoles has shown activity against a range of viruses, including influenza, herpes simplex, and HIV. For example, certain 4-substituted (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines demonstrated inhibitory activity against influenza viruses.

The versatility of the triazole ring extends to the development of antimicrobial and anti-inflammatory agents.

Antimicrobial: The 1,2,3-triazole moiety is found in various compounds with antibacterial and antifungal properties.

Anti-inflammatory: A number of 1,2,4-triazole derivatives have been reported to possess anti-inflammatory activity through various mechanisms, including the inhibition of COX-1/COX-2 and lipoxygenases. For example, novel hybrids of 7-Oxodehydroabietic acid containing a 1,2,3-triazole moiety exhibited good anti-inflammatory effects in vitro with IC50 values in the low micromolar range.

Utilization of the 4-Hydroxy-Triazole Moiety as a Bioisosteric Tool in Ligand Design

The 4-hydroxy-1,2,3-triazole moiety has emerged as a versatile bioisostere for the carboxylic acid functional group in ligand design. core.ac.ukresearchgate.netsigmaaldrich.com Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a widely used strategy in medicinal chemistry to optimize drug-like properties. researchgate.netnih.gov The 4-hydroxy-1,2,3-triazole system can mimic the acidic proton of a carboxylic acid and participate in similar hydrogen bonding interactions with biological targets. nih.gov

One of the key advantages of using the 4-hydroxy-1,2,3-triazole as a carboxylic acid isostere is the ability to fine-tune its physicochemical properties, such as pKa, through substitution on the triazole ring. sigmaaldrich.com This allows for the modulation of the acidic character of the moiety to better match the requirements of a specific biological target. researchgate.netnih.gov Furthermore, the triazole ring offers the possibility of introducing substituents in defined vectors, which can be exploited to explore the binding pocket of a receptor and establish additional favorable interactions. sigmaaldrich.commdpi.com

A notable example of this bioisosteric approach is the design of glutamate (B1630785) analogs. sigmaaldrich.comresearchgate.net By replacing the distal carboxylic acid group of (S)-glutamic acid with a 4-hydroxy-1,2,3-triazole moiety, researchers have developed promising ligands for glutamate receptors. nih.gov This substitution has the potential to enhance selectivity for different subtypes of glutamate receptors. nih.gov Similarly, this strategy has been applied to develop ligands for the γ-aminobutyric acid (GABA) A receptor, where N-substituted 4-hydroxy-1,2,3-triazole analogs have shown binding affinity in the low micromolar range. core.ac.ukresearchgate.net

The successful application of the 4-hydroxy-1,2,3-triazole as a bioisostere has also been demonstrated in the development of inhibitors for enzymes such as Onchocerca volvulus chitinase. sigmaaldrich.comresearchgate.net In this case, a scaffold hopping approach was used to replace a phenolic moiety with the 4-hydroxy-1,2,3-triazole scaffold, leading to potent inhibitors. sigmaaldrich.comresearchgate.net

Prodrug Design and Metabolic Stability Considerations of Triazolylmethanol Structures

The hydroxymethyl group of this compound provides a prime site for the design of prodrugs. Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical transformation. This approach is often employed to improve the pharmacokinetic properties of a drug, such as solubility, permeability, and metabolic stability.

A common prodrug strategy for compounds containing a hydroxyl group is the formation of an ester linkage. Ester prodrugs can exhibit increased lipophilicity, which can enhance their ability to cross cell membranes. Once in the body, these esters are often readily hydrolyzed by ubiquitous esterase enzymes to release the active parent drug. The rate of this hydrolysis can be modulated by altering the steric and electronic properties of the ester promoiety.

Studies on the metabolic stability of various triazole-based compounds have shown that common metabolic pathways include oxidation of alkyl side chains and aromatic hydroxylation. For triazolylmethanol structures, the primary alcohol of the hydroxymethyl group could be susceptible to oxidation to the corresponding aldehyde and carboxylic acid by alcohol and aldehyde dehydrogenases.

The metabolic stability of novel triazole-based nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors has been investigated using rat and human liver microsomes. nih.gov These studies provide valuable insights into the potential metabolic pathways of triazole-containing compounds and can guide the design of more stable analogs or prodrugs with desired metabolic profiles.

| Compound Class | Key Metabolic Pathways | Reference |

| Inverse Amides | Pyridine (B92270) N-oxidation, aliphatic hydroxylation, biphenyl (B1667301) hydroxymethylation | nih.gov |

| Sulfonamides | Pyridine N-oxidation, carbon hydroxylation, oxidative N-dealkylation | nih.gov |

Applications in Materials Science

The unique properties of the 1,2,3-triazole ring, such as its high dipole moment, ability to form hydrogen bonds, and thermal stability, make it an attractive building block for the development of advanced materials. Derivatives of this compound have found applications in polymer chemistry, corrosion inhibition, and nanoparticle functionalization.

The synthesis of polymers containing 1,2,3-triazole units in their backbone or as pendant groups has been an active area of research. These polymers often exhibit interesting properties, such as enhanced thermal stability, and can be used in a variety of applications. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which has greatly facilitated the development of triazole-containing polymers.

Derivatives of this compound can be incorporated into polymers through various strategies. The hydroxyl group can be used as an initiator for polymerization reactions or as a site for post-polymerization modification. For example, it can be converted to an acrylate (B77674) or methacrylate (B99206) monomer and subsequently polymerized to yield polymers with pendant triazole moieties.

Triazole-containing polymers have been investigated for a range of applications, including as functional hydrogels, materials for light-emitting devices, and as components of supramolecular structures. scirp.org The ability of the triazole ring to coordinate with metal ions has also been exploited in the design of metal-organic frameworks (MOFs) and other coordination polymers.

Derivatives of 1,2,3-triazole have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic media. nih.govresearchgate.netuni.lu Corrosion is a major issue in many industries, and the development of effective and environmentally friendly corrosion inhibitors is of great importance. Triazole derivatives are attractive candidates for this application due to their ability to adsorb onto metal surfaces and form a protective film.

The corrosion inhibition efficiency of triazole derivatives is influenced by several factors, including the electronic properties of the substituents on the triazole ring and the presence of other heteroatoms in the molecule. The nitrogen atoms of the triazole ring can coordinate with metal atoms on the surface, while the aromatic ring can interact with the surface through π-electrons.

Studies have shown that (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) and (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol (PTM) are effective corrosion inhibitors for mild steel in 1.0 M HCl. nih.gov PTM was found to be a more effective inhibitor than BTM, which was attributed to the stronger interaction of the pyridine segment with the steel surface. nih.gov The inhibition efficiency of these compounds increases with their concentration.

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Metal | Medium | Reference |

| PTM | 1.0 | >90 | Mild Steel | 1.0 M HCl | nih.gov |

| BTM | 1.0 | ~80 | Mild Steel | 1.0 M HCl | nih.gov |

| Tria-CO2Et | 1.0 x 10⁻³ M | 95.3 | Mild Steel | 1.0 M HCl | uni.lu |

| Tria-CONHNH2 | 1.0 x 10⁻³ M | 95.0 | Mild Steel | 1.0 M HCl | uni.lu |

The surface functionalization of nanoparticles is a key strategy for tailoring their properties and enabling their use in various applications, including drug delivery, bioimaging, and catalysis. Triazole derivatives, including those derived from this compound, have been used to modify the surface of nanoparticles.

The triazole moiety can serve as a versatile linker for attaching other molecules to the nanoparticle surface. The "click chemistry" reaction is a particularly powerful tool for this purpose, as it allows for the efficient and specific conjugation of molecules to azide- or alkyne-functionalized nanoparticles.

For example, triazole-functionalized carbon quantum dots have been proposed as antiviral agents against human coronaviruses. The triazole moiety is thought to interact with the spike protein of the virus, thereby inhibiting its entry into host cells. In another study, silver nanoparticles were functionalized with a dimercapto-triazole ligand, which improved their intracellular uptake and biocompatibility. The functionalized nanoparticles also exhibited enhanced antibacterial and anticancer activity.

Role in Catalysis and Ligand Design for Chemical Transformations

The 1,2,3-triazole ring has emerged as a valuable scaffold for the design of ligands for transition metal catalysis. The nitrogen atoms of the triazole ring can coordinate to metal centers, and the substituents on the ring can be varied to fine-tune the steric and electronic properties of the ligand. This allows for the development of catalysts with high activity, selectivity, and stability.

Triazole-based ligands have been used in a variety of catalytic transformations, including cross-coupling reactions, cycloadditions, and oxidation reactions. For example, phosphino-triazole ligands have been developed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These ligands have been shown to be highly active and to provide access to sterically congested biaryl products.

The modular nature of the "click chemistry" synthesis of 1,2,3-triazoles makes it possible to rapidly generate libraries of ligands with diverse structures. This high-throughput approach can accelerate the discovery of new and improved catalysts for a wide range of chemical transformations.

P,N,N pincer-type ligands featuring a 1,2,3-triazole have been synthesized and used to prepare palladium, nickel, and gold complexes. While attempts to use these specific complexes in organic transformations were unsuccessful, the study highlights the potential of triazole-based pincer ligands in coordination chemistry and catalysis.

Computational Chemistry and Modeling Studies of 2h 1,2,3 Triazol 4 Ylmethanol Systems

Molecular Docking Investigations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2H-1,2,3-triazol-4-ylmethanol derivatives, molecular docking is extensively used to explore their binding modes and interactions with various biological targets, which is crucial for drug discovery.

Research on various 1,2,3-triazole derivatives has demonstrated their potential to interact with a range of biological targets. For instance, stilbene-linked 1,2,3-triazoles have been investigated for their cytotoxic activity against cancer cell lines, with molecular docking studies supporting the in vitro findings by showing interactions with the 1TUB receptor. nih.gov Similarly, other studies have focused on the antimicrobial and anticancer activities of triazole derivatives, employing molecular docking to elucidate the crucial interactions with target proteins. ekb.egijper.orgmdpi.com

The binding interactions of triazole derivatives often involve hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, in a study of 1,2,4-triazole (B32235) derivatives as potential antioxidant agents, molecular docking revealed that the stability of the ligand-protein complex was maintained by hydrogen bonds with amino acid residues such as SER413, ARG414, CYS415, and TRP409. pensoft.net The specific interactions for this compound would depend on the specific protein target being investigated. However, the presence of the hydroxyl group and the triazole ring suggests the potential for significant hydrogen bonding and other electrostatic interactions.

| Derivative Class | Target Protein/Receptor | Key Interacting Residues | Type of Interaction | Reference |

| Stilbene-linked 1,2,3-triazoles | 1TUB receptor | Not specified | Not specified | nih.gov |

| 1,2,4-Triazole derivatives | Antioxidant Enzymes (e.g., NO-synthase) | SER413, ARG414, CYS415, TRP409 | Hydrogen bonding, π-π stacking, π-alkyl contact | pensoft.net |

| 1,2,4-Triazole derivatives | Lipoate protein B (LipB) | TYR113 | Hydrogen bonding, hydrophobic interactions | researchgate.net |

| Triazole-coupled acetamide (B32628) scaffolds | Protein kinase B | Not specified | Hydrogen bonding, hydrophobic interactions | mdpi.com |

| 1,2,3-Triazole derivatives | Cyclin-dependent kinase 2 | Not specified | Not specified | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound and its analogues, DFT calculations are instrumental in understanding their electronic properties, which in turn dictate their reactivity and potential biological activity.

DFT studies on triazole derivatives have been used to calculate various molecular properties. For instance, in a study of 1-p-Tolyl-1H-1,2,3-triazol-4-yl-methanol (TTM), DFT calculations were used to propose the structures of its metal complexes, which aligned well with experimental findings. ajphs.com These calculations confirmed the coordination of the metal ions with the nitrogen atom of the triazole ring and the terminal hydroxyl group. ajphs.com

Furthermore, DFT is employed to determine global reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, hardness, and softness. nih.govresearchgate.net These parameters provide insights into the kinetic stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. dntb.gov.ua For example, a DFT study on novel 1,2,4-triazole derivatives revealed that a compound with a low band gap value exhibited significant nonlinear optical properties. dntb.gov.ua

| Compound/Derivative | DFT Functional/Basis Set | Calculated Properties | Key Findings | Reference |

| 1-p-Tolyl-1H-1,2,3-triazol-4-yl-methanol (TTM) metal complexes | Not specified | Optimized geometries | Confirmed coordination sites and octahedral geometry | ajphs.com |

| 3,3'-(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives | B3LYP-D3/6-311G** and M06-2X-D3/def2-TZVPP | Formation enthalpy, detonation velocity, detonation pressure, energy gap | Introduction of azide (B81097) groups enhances heat of formation | nih.gov |

| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives | M06/6-311G(d,p) | Geometrical parameters, HOMO-LUMO energies, NBO, NLO properties | Compound 7c exhibited the lowest band gap and significant NLO properties | dntb.gov.ua |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives | Not specified | HOMO-LUMO energy gap, global hardness, softness, electronegativity | DFT results supported molecular docking and experimental findings of anticancer activity | nih.govresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Elucidation

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. For systems involving this compound, MD simulations can provide detailed information about their conformational flexibility and the stability of their binding to biological targets over time.

MD simulations have been effectively used to study the interactions of various triazole derivatives. For instance, a study on 1,2,4-triazole derivatives in different media used MD simulations to predict total energies, interaction energies, and to evaluate their conformations. researchgate.netnih.gov The results indicated that the presence of intermolecular hydrogen bonds increased interaction energies and that the molecules reached a highly stable conformation in a solution environment. researchgate.netnih.gov

In the context of ligand-protein interactions, MD simulations are used to validate the results of molecular docking. By simulating the dynamic behavior of the docked complex, researchers can assess the stability of the predicted binding pose. A 100 ns MD simulation of 1,2,4-triazole derivatives complexed with antioxidant enzymes showed great stability, supporting their potential as inhibitors. pensoft.net Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Solvent Accessible Surface Area (SASA), and Radius of Gyration (Rg) are analyzed to understand the stability and conformational changes of the complex. pensoft.net

| System Studied | Simulation Time | Key Parameters Analyzed | Major Findings | Reference |

| 1,2,4-Triazole derivatives in vacuum, water, and acid media | Not specified | Total energies, interaction energies, dihedral angles | Intermolecular hydrogen bonds increase interaction energies; stable conformations in solution | researchgate.netnih.gov |

| 1,2,4-Triazole derivatives with antioxidant enzymes | 100 ns | RMSD, RMSF, SASA, Rg, PCA | High stability of the ligand-protein complexes, indicating potential as inhibitors | pensoft.net |

Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion) Properties and Pharmacokinetics

Predictive modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of computational drug discovery. These in silico models help to assess the pharmacokinetic profile of a compound like this compound at an early stage, identifying potential liabilities and guiding molecular design.

Various computational tools and models are used to predict the ADME properties of triazole derivatives. For example, Swiss-ADME is a popular web-based tool used to calculate physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. ajphs.com In a study of 1-p-Tolyl-1H-1,2,3-triazol-4-yl-methanol (TTM) and its metal complexes, Swiss-ADME calculations highlighted a significant enhancement in activity upon complexation with metal ions. ajphs.com

ADME predictions for various triazole derivatives often show good drug-like properties, obeying rules such as Lipinski's rule of five. pensoft.net These predictions help in screening large libraries of compounds to select those with favorable pharmacokinetic profiles for further development. nih.govnih.gov For instance, in silico ADME analyses of stilbene-linked 1,2,3-triazoles were used to evaluate their drug-likeness properties alongside their cytotoxic activities. nih.gov Predictive modeling can also be enhanced by machine learning algorithms to achieve high accuracy in predicting drug-likeness from ADME datasets. mdpi.com

| Compound Class | Predictive Tool/Method | Predicted Properties | Outcome | Reference |

| 1-p-Tolyl-1H-1,2,3-triazol-4-yl-methanol (TTM) and its metal complexes | Swiss-ADME | Pharmacokinetics, drug-likeness | Enhanced activity upon metal complexation | ajphs.com |

| Stilbene-linked 1,2,3-triazoles | In silico ADME analyses | Drug-likeness properties | Supported cytotoxicity findings | nih.gov |

| 1,2,4-Triazole derivatives | Not specified | Lipinski's rule compliance | Most compounds obeyed the rule, indicating good drug-likeness | pensoft.net |

| 1,2,3-Triazole core compounds | In silico ADMET studies | Pharmacokinetic properties | Acceptable pharmacokinetic profiles | pensoft.net |

| Novel 1,2,4-triazole derivatives | Not specified | Oral bioavailability, pharmacokinetic properties | Promising pharmacokinetic profiles compared to reference drugs | nih.gov |

Future Perspectives and Emerging Research Directions for 2h 1,2,3 Triazol 4 Ylmethanol

Innovations in Synthetic Methodologies for Enhanced Accessibility and Diversity

The future of 2H-1,2,3-triazol-4-ylmethanol and its derivatives is intrinsically linked to the development of novel and efficient synthetic methods. Traditional synthesis of N2-substituted 1,2,3-triazoles often suffers from a lack of regioselectivity, leading to mixtures of isomeric products. researchgate.net However, recent advancements, particularly in "click chemistry," are revolutionizing the accessibility and structural diversity of these compounds. nih.govresearchgate.net

A significant innovation is the one-pot, three-component synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles. nih.gov This method, which utilizes a copper-catalyzed cycloaddition of a terminal alkyne, sodium azide (B81097), and formaldehyde, offers an efficient pathway to the desired N2-substituted hydroxymethyl triazole. researchgate.netnih.gov This approach is noted for its high yields, ranging from 67% to 95%, and its tolerance of a wide range of substrates, which allows for the creation of diverse derivatives. nih.gov Other emerging strategies include palladium-catalyzed reactions that couple unactivated terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide, as well as intermolecular cycloadditions of tosylhydrazones with nitriles promoted by t-BuOK. organic-chemistry.org These methods enhance the synthetic toolkit, enabling chemists to access a broader array of functionalized triazolylmethanols for various applications.

Table 1: Comparison of Synthetic Methodologies for 2H-1,2,3-Triazoles

| Methodology | Key Features | Reactants | Catalyst/Conditions | Yield | Reference |

| One-Pot Three-Component Reaction | High efficiency, good regioselectivity, broad substrate scope. | Terminal alkyne, Sodium Azide, Formaldehyde | Copper (Cu), Acetic Acid, 1,4-dioxane (B91453) | 67-95% | nih.gov |

| Pd/Cu Bimetallic Catalysis | Three-component coupling. | Unactivated terminal alkynes, Allyl carbonate, Trimethylsilyl azide | Pd(0)-Cu(I) | Not specified | organic-chemistry.org |

| t-BuOK Promoted Cycloaddition | Forms 4,5-diaryl-2H-1,2,3-triazoles. | Tosylhydrazones, Nitriles | t-BuOK, Xylene | Very good | organic-chemistry.org |

Identification and Exploration of Novel Biological Targets and Pharmacological Profiles

The 1,2,3-triazole scaffold is a well-established pharmacophore, and this compound serves as a valuable precursor for a new generation of bioactive molecules. tandfonline.combiosynth.com The parent compound itself has shown potential insecticidal activity and is being explored for its role in neurodegenerative diseases, possibly through the inhibition of beta-amyloid protein formation. biosynth.com

Future research is focused on using this core structure to discover compounds with novel pharmacological profiles. The versatility of the triazole ring allows it to act as a linker or a core scaffold, binding to various biological targets through hydrogen bonds and dipole interactions. nih.gov Derivatives are being investigated for a wide spectrum of activities, including:

Anticancer: 1,2,3-triazole hybrids have shown cytotoxicity against various cancer cell lines, including lung cancer (A549) and breast carcinoma (MCF-7). nih.govchemmethod.com

Antimicrobial and Antifungal: Triazole derivatives are being developed to combat resistant strains of bacteria and fungi. nih.govmdpi.comnih.gov Some compounds have demonstrated significant efficacy against pathogens like Candida albicans, E. coli, and P. aeruginosa. tandfonline.commdpi.com

Antiviral: The triazole nucleus is a key component in the search for new antiviral agents, including those targeting HIV. nih.govnih.gov

Antiparasitic: Researchers are exploring triazole derivatives as potential treatments for parasitic diseases like malaria and leishmaniasis. nih.gov

The exploration of these targets is often guided by the strategy of combining the triazole moiety with other known pharmacologically active structures, such as quinoline, chalcone, or indole, to create hybrid molecules with enhanced potency and selectivity. nih.gov

Integration with Advanced Materials Science and Nanotechnology for Multifunctional Applications

The unique chemical properties of the triazole ring are being leveraged in materials science and nanotechnology. researchgate.net The this compound molecule, with its functional hydroxyl group and stable heterocyclic core, is an excellent candidate for incorporation into advanced materials.

Emerging applications include:

Functional Polymers and Nanocomposites: Triazole units can be polymerized or copolymerized to create materials with specific functionalities. For instance, copolymers of 1-vinyl-1,2,4-triazole (B1205247) have been used as stabilizers for metallic silver nanoparticles, forming polymer nanocomposites with uniform particle distribution and high thermal stability. researchgate.netresearchgate.net The resulting materials have potential uses in catalysis and biomedical implants. researchgate.net

Nanoparticle Surface Functionalization: The triazole moiety can be used to tailor the surface properties of nanomaterials like gold nanoparticles (AuNPs) and carbon quantum dots (CQDs). researchgate.netnih.gov This functionalization can enhance stability and introduce new capabilities, such as creating nanosensors or drug delivery vehicles. researchgate.net For example, triazole-functionalized CQDs have been proposed as potential antiviral agents against human coronaviruses. nih.gov

Polymerization-Induced Self-Assembly (PISA): Triazole-based polymers are being used as hydrophilic macro-chain transfer agents in PISA to create complex nano-objects like spheres, worms, vesicles, and nanotubes. rsc.orgrsc.org These self-assembled structures can be further modified, for instance, by complexing with metal ions, to create functional nanomaterials for a range of applications. rsc.orgrsc.org

The ability of the triazole ring to coordinate with metals and its stability make it a versatile building block for designing the next generation of multifunctional materials. rsc.org

Emphasis on Sustainable and Environmentally Benign Synthesis Approaches

In line with the principles of green chemistry, a major focus in the synthesis of triazoles is the development of sustainable and environmentally benign methods. rsc.orgresearchgate.net This shift aims to reduce the use of hazardous solvents, minimize waste, and lower energy consumption. rsc.orgnih.gov

Key directions in green synthesis for triazole derivatives include:

Use of Green Solvents: Researchers are replacing traditional volatile organic solvents with greener alternatives. Water, glycerol, and deep eutectic solvents (DES) have been successfully used for the synthesis of 1,2,3-triazoles, often leading to high yields and simplified product isolation. consensus.appresearchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound activation are being employed to accelerate reaction times and improve energy efficiency compared to conventional heating. mdpi.comacs.org These methods often result in higher product yields in significantly shorter timeframes. mdpi.com

Reusable and Eco-Friendly Catalysts: There is a move towards heterogeneous and recyclable catalysts. Examples include using copper nanoparticles or supporting copper catalysts on waste materials like oyster shell powders. consensus.appacs.org These catalysts can be easily recovered and reused multiple times without a significant loss of activity, making the process more economical and sustainable. researchgate.netacs.org

Electrochemical Synthesis: An innovative approach involves the electro-assisted "click reaction," where a copper foil electrode is used to generate the Cu(I) catalyst in situ. This method provides precise control over the catalyst quantity and can lead to excellent yields in short reaction times. scielo.br

Table 2: Green Chemistry Approaches for Triazole Synthesis

| Approach | Example | Advantages | Reference |

| Green Solvents | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in water. | Reduced environmental impact, potential for catalyst recycling. | consensus.app |

| Energy Sources | Ultrasound-assisted one-pot synthesis. | Enhanced reaction efficiency, reduced reaction time, high yields (up to 98%). | mdpi.com |

| Reusable Catalysts | Cu(I) catalyst on waste oyster shell powders. | Eco-efficient, scalable, catalyst can be reused at least eight times. | acs.org |

| Electrochemical Methods | Electro-assisted click reaction using a copper foil electrode. | Fast (60 min), high yields (78-92%), in situ catalyst generation. | scielo.br |

Advancement of Computational and Data-Driven Research in Triazolylmethanol Discovery

Computational chemistry and data-driven approaches are becoming indispensable tools in accelerating the discovery and optimization of triazole-based compounds. researchgate.net These in silico methods provide deep insights into molecular properties and interactions, guiding experimental work and reducing the time and cost of research.

Key computational techniques being applied include:

Density Functional Theory (DFT): DFT calculations are used to investigate the structural, electronic, and spectroscopic properties of triazole derivatives and their metal complexes. nih.govnih.govresearchgate.net These studies help in understanding the fundamental characteristics of the molecules and predicting their reactivity. researchgate.net

Molecular Docking: This technique is widely used to predict the binding affinity and orientation of triazole ligands to specific biological targets, such as enzymes or receptors implicated in diseases like cancer or microbial infections. nih.govcal-tek.eu Docking studies are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level. pensoft.netajchem-a.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help in building models that correlate the chemical structure of the triazole derivatives with their biological activity. researchgate.net These models are then used to predict the potency of newly designed compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, evaluating its stability over time and offering a more detailed understanding of the interactions involved. pensoft.netnih.gov

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new triazole derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.govresearchgate.net

These computational approaches, often combined with machine learning algorithms, are creating a powerful framework for the rational design of novel this compound derivatives with tailored properties for therapeutic, material, or other applications. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2H-1,2,3-Triazol-4-Ylmethanol, and how do reaction conditions influence yield?